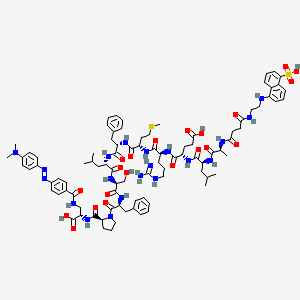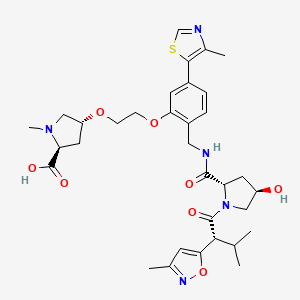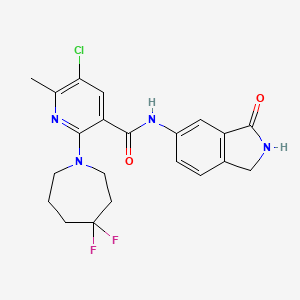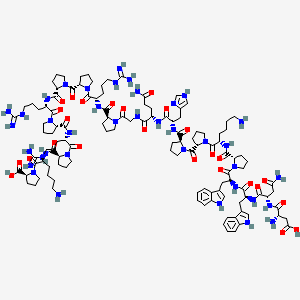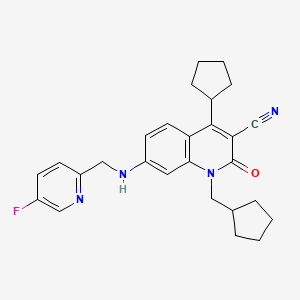
Pde1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde1-IN-5 is a selective inhibitor of phosphodiesterase 1C, an enzyme that plays a crucial role in the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. This compound has shown significant potential in mitigating inflammatory responses and has been studied for its therapeutic applications in various diseases, including inflammatory bowel disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pde1-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups, such as fluorine and nitrogen-containing groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the condensation and substitution reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Pde1-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which adds hydrogen to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, halogenated derivatives often exhibit enhanced inhibitory activity .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of phosphodiesterase 1C in cyclic nucleotide signaling pathways.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a therapeutic agent for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.
Mécanisme D'action
Pde1-IN-5 exerts its effects by selectively inhibiting phosphodiesterase 1C, thereby increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This leads to the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound binds to the catalytic site of phosphodiesterase 1C, preventing the hydrolysis of cyclic nucleotides and prolonging their signaling effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinpocetine: Another phosphodiesterase inhibitor with neuroprotective properties.
ITI-214: A selective phosphodiesterase 1 inhibitor currently in clinical trials for the treatment of Parkinson’s disease and heart failure
Uniqueness
Pde1-IN-5 is unique due to its high selectivity for phosphodiesterase 1C and its potent anti-inflammatory properties. Unlike other inhibitors, it has shown efficacy in reducing inflammatory responses without significant side effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C27H29FN4O |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoropyridin-2-yl)methylamino]-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H29FN4O/c28-20-9-10-22(30-15-20)16-31-21-11-12-23-25(13-21)32(17-18-5-1-2-6-18)27(33)24(14-29)26(23)19-7-3-4-8-19/h9-13,15,18-19,31H,1-8,16-17H2 |
Clé InChI |
ZACDRXGBWRHLCR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
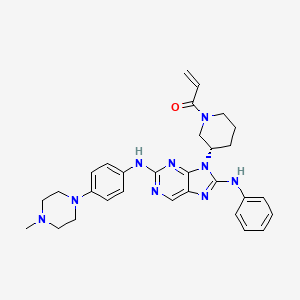
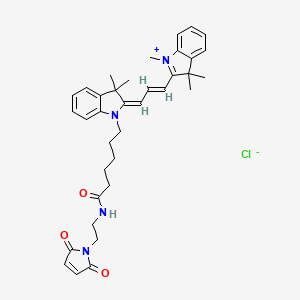
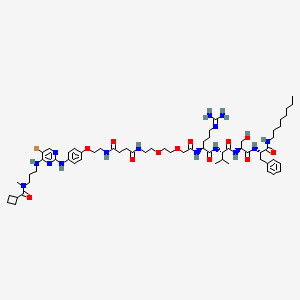
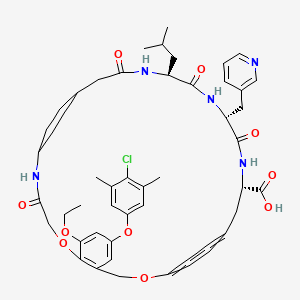



methyl phosphate](/img/structure/B12378501.png)
